
3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound features a 4-chlorophenyl group and a 3,4-difluorobenzoyl group attached to the azepane ring, which may impart unique chemical and biological properties.
Mechanism of Action
Biochemical Pathways
As a new chemical entity, its effects on cellular pathways and downstream effects remain to be investigated .
Result of Action
The molecular and cellular effects of (3-(4-Chlorophenyl)azepan-1-yl)(3,4-difluorophenyl)methanone’s action are currently unknown. More research is needed to determine the specific effects of this compound at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and presence of other compounds can affect the action of a chemical compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step might involve nucleophilic substitution reactions.
Attachment of the 3,4-Difluorobenzoyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially affecting the azepane ring or the aromatic groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Both the aromatic rings and the azepane ring could participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-benzoylazepane: Lacks the difluoro substitution, which might affect its reactivity and biological activity.
3-(4-chlorophenyl)-1-(3,4-dichlorobenzoyl)azepane: Similar structure but with chlorine atoms instead of fluorine, potentially altering its properties.
3-(4-chlorophenyl)-1-(3,4-dimethoxybenzoyl)azepane: Methoxy groups instead of fluorine, which could influence its chemical behavior and interactions.
Uniqueness
The presence of both 4-chlorophenyl and 3,4-difluorobenzoyl groups in 3-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)azepane might confer unique properties, such as specific binding affinities, reactivity patterns, or biological activities, distinguishing it from similar compounds.
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2NO/c20-16-7-4-13(5-8-16)15-3-1-2-10-23(12-15)19(24)14-6-9-17(21)18(22)11-14/h4-9,11,15H,1-3,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVKMFDBYNYRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
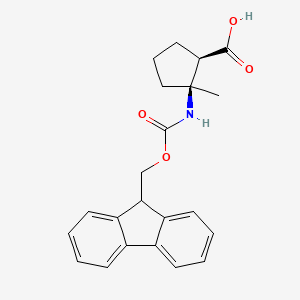
![N-(2,4-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2584036.png)
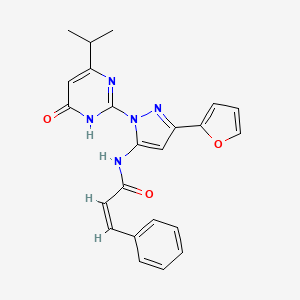

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole](/img/structure/B2584039.png)
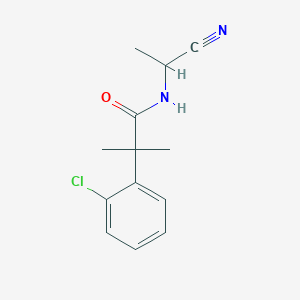
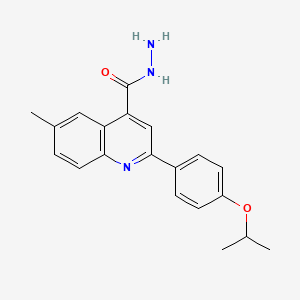
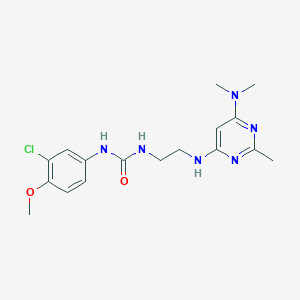
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2584048.png)

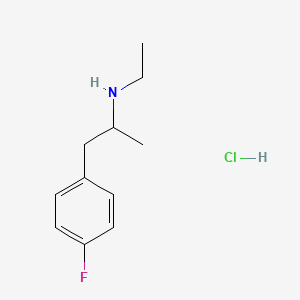
![3-([1,1'-Biphenyl]-4-ylsulfonyl)-2-phenylthiazolidine](/img/structure/B2584055.png)
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B2584056.png)
![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)
